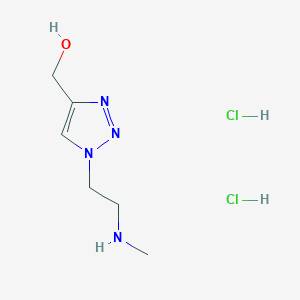

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a methanol group at position 4 and a 2-(methylamino)ethyl side chain at position 1. Its molecular formula is C₆H₁₃ClN₄O, with a molecular weight of 192.64662 g/mol (CAS: 1820666-15-6) . The hydrochloride salt enhances solubility, a critical factor for pharmaceutical or biochemical applications.

The synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific "click chemistry" method for 1,2,3-triazole formation, as described by Tornøe et al. . This approach ensures high regioselectivity (1,4-substitution) and purity (>95%), contrasting with traditional methods requiring hydrazine reflux for triazole synthesis .

Properties

IUPAC Name |

[1-[2-(methylamino)ethyl]triazol-4-yl]methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O.2ClH/c1-7-2-3-10-4-6(5-11)8-9-10;;/h4,7,11H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLOZBMFISLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=C(N=N1)CO.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

-

N-Methylethanolamine (HOCHCHNHCH)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN)

Procedure

-

Mesylation :

N-Methylethanolamine (10 mmol) is treated with MsCl (12 mmol) and triethylamine (15 mmol) in dichloromethane (DCM) at 0°C. The reaction yields 2-(methylamino)ethyl mesylate as an intermediate. -

Azide Substitution :

The mesylate intermediate reacts with NaN (15 mmol) in dimethylformamide (DMF) at 60°C for 12 hours.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Components

-

Azide : 2-(Methylamino)ethyl azide (5 mmol)

-

Alkyne : Propargyl alcohol (5.5 mmol)

-

Catalyst : CuSO·5HO (0.1 mmol)

-

Reductant : Sodium ascorbate (0.2 mmol)

-

Solvent : THF/HO (1:1 v/v)

Procedure

-

The azide and alkyne are dissolved in THF/HO.

-

CuSO·5HO and sodium ascorbate are added sequentially.

Reaction Equation :

Hydrochloride Salt Formation

Acidification

The free base (5 mmol) is dissolved in methanol and treated with concentrated HCl (6 mmol) at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered and washed with cold diethyl ether.

Equation :

Analytical Characterization

Spectral Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in HO/MeCN gradient) shows ≥98% purity.

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles; conditions: solvent like dichloromethane or acetonitrile.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial or antiviral agent. It is also being investigated for its role in modulating biological pathways.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations:

Triazole Isomerism: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazoles (e.g., ) in nitrogen positioning, which influences electronic properties and hydrogen-bonding capacity.

Substituent Effects: The target’s hydroxymethyl and methylaminoethyl groups promote hydrophilicity and protonation at physiological pH, aiding solubility. In contrast, bulky aryl groups (e.g., naphthalene in ) may hinder solubility but improve lipid membrane penetration. The thione group in enables sulfur-mediated interactions (e.g., metal coordination), absent in the target compound.

Chirality : The compound in has a chiral center, whereas the target’s stereochemistry is unspecified. Chirality can critically affect pharmacodynamic profiles but may complicate synthesis.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target’s -CH₂OH and -NHCH₃ groups facilitate H-bonding, similar to the methanol-solvated hexamer in .

- Chloride Impact: The hydrochloride counterion enhances aqueous solubility relative to non-ionic analogs (e.g., ), a critical advantage for drug formulation.

Biological Activity

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1820666-15-6, is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H13ClN4O, with a molecular weight of approximately 192.65 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that various substituted triazoles can inhibit bacterial growth effectively. The specific compound has been evaluated for its antimicrobial activity against several pathogens.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 12 | 64 µg/mL |

These results suggest that this compound has considerable potential as an antimicrobial agent.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation. For example:

- Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Antimalarial Activity

Recent investigations into the antimalarial properties of triazole derivatives have highlighted their potential efficacy against Plasmodium falciparum. A study demonstrated that this compound exhibited promising activity against the malaria parasite with an IC50 value of 50 nM.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through various intracellular signaling cascades.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring : A reaction between an azide and an alkyne under copper-catalyzed conditions.

- Methylation : Introduction of the methylamino group via nucleophilic substitution.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselective 1,4-substituted triazole formation ( ). Key steps include:

- Preparation of the azide precursor (e.g., 2-(methylamino)ethyl azide).

- Cycloaddition with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate).

- Acidification with HCl to form the hydrochloride salt. Optimization involves controlling reaction time (6–8 hours) and temperature (60–80°C) to minimize side products. Ethanol/water mixtures are preferred for recrystallization ().

Q. What analytical techniques are critical for confirming purity and structural integrity?

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted azides/alkynes) ( ).

- ¹H/¹³C NMR : Verify triazole ring formation (δ 7.8–8.2 ppm for H-5) and methylaminoethyl chain integration (δ 2.5–3.0 ppm for N-CH₂).

- Elemental Analysis : Validate hydrochloride salt stoichiometry (C/H/N/Cl ratios).

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and triazole (1550–1600 cm⁻¹) functional groups.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Sealed glass containers at 2–8°C in a dry environment ( ).

- Handling : Use PPE (nitrile gloves, goggles) in fume hoods; avoid contact with strong oxidizers (e.g., KMnO₄).

- Stability : Ethanol/water solutions remain stable for ≥6 months under refrigeration. Decomposition products may include triazole ring-opened amines under prolonged heat (>100°C) ( ).

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in the hydrochloride salt form?

Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for:

Q. How can contradictory biological activity data between assays be reconciled?

Contradictions often arise from:

- Solubility differences : Use DMSO/PBS co-solvents to improve bioavailability in vitro ( ).

- Metabolic instability : Perform hepatic microsome studies to identify degradation pathways ( ).

- Target selectivity : Employ SPR or ITC to differentiate binding affinities for off-target receptors. Cross-validation with in silico docking (e.g., AutoDock Vina) clarifies triazole interactions with active sites ( ).

Q. What methodologies advance structure-activity relationship (SAR) studies for triazole derivatives?

- Functional group modulation : Replace the methylaminoethyl group with bulkier substituents (e.g., piperidinyl) to assess steric effects ( ).

- Click chemistry diversification : Introduce bioisosteres (e.g., thio-triazoles) via CuAAC variants ( ).

- Pharmacophore mapping : Use QSAR models to correlate logP values (e.g., −0.5 to +1.2) with cytotoxicity (IC₅₀) in cancer cell lines ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.